Methyl 4,4-diethoxybut-2-enoate
Description
Methyl 4,4-diethoxybut-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate system and two ethoxy substituents at the 4-position. Its structure combines the reactivity of an ester group with the electron-withdrawing effects of the diethoxy moiety, influencing its physical properties and chemical behavior. This compound is of interest in organic synthesis, particularly in cycloaddition reactions and as a precursor for heterocyclic compounds.
Properties
CAS No. |
59807-51-1 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4,4-diethoxybut-2-enoate |
InChI |
InChI=1S/C9H16O4/c1-4-12-9(13-5-2)7-6-8(10)11-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
NERJVPUVPANKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=CC(=O)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 3-Oxobut-2-enoate
The Claisen condensation between methyl acetoacetate and triethyl orthoformate in acetic anhydride yields methyl 2-ethoxymethyleneacetoacetate, a β-keto ester enol ether. This intermediate undergoes cyclocondensation with hydroxylamine hydrochloride under basic conditions to form methyl 5-methylisoxazole-4-carboxylate, though this step is bypassed in routes targeting this compound.
Bromination and Acetal Formation
Methyl but-2-enoate is allylically brominated using N-bromosuccinimide (NBS) under radical initiation to yield methyl 4-bromobut-2-enoate. Treatment with sodium ethoxide in anhydrous ethanol induces elimination, forming methyl 4-oxobut-2-enoate. Subsequent acetalization with excess ethanol and a catalytic acid (e.g., p-toluenesulfonic acid) affords the diethoxy acetal. Early methods reported modest yields (15–24%) due to competing polymerization, but solvent-free conditions and molecular sieves have improved efficiency.
Route B: Photooxidation of Furan Derivatives
Photooxidative Ring Opening
Irradiation of 2-furaldehyde in the presence of oxygen and a photosensitizer (e.g., rose bengal) generates the pseudo-ester (Z)-3-formylacrylic acid pseudo-ester. This intermediate undergoes acid-catalyzed rearrangement in methanol to form methyl 4,4-dimethoxybut-2-enoate. Transesterification with ethanol replaces the methoxy groups with ethoxy, yielding the target compound. While this route offers scalability, prolonged reaction times (8–10 days) and moderate yields (44–60%) limit industrial applicability.
Route C: Direct Acetalization of γ-Keto Esters
Aldol Condensation and Protection
Methyl acetoacetate undergoes aldol condensation with formaldehyde to form methyl 4-oxo-2-methylenebutanoate. Acid-catalyzed acetalization with triethyl orthoformate and ethanol installs the diethoxy groups. This one-pot method avoids isolation of intermediates, achieving yields up to 85% with <2.5% isomer content. Key parameters include:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–10°C | Minimizes elimination side reactions |
| Catalyst | Sulfuric acid (0.5 mol%) | Accelerates acetalization |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
Mechanistic Insights and Stereochemical Control
Acetalization Dynamics
The acid-catalyzed acetalization proceeds via a hemiketal intermediate, with ethanol nucleophilically attacking the protonated carbonyl. The geminal diethoxy configuration is stabilized by chelation with Lewis acids (e.g., CaCl₂), which polarize the carbonyl and suppress retro-aldol pathways.
E2 Elimination in α,β-Unsaturation Formation
Base-induced elimination of HBr from methyl 4-bromobut-2-enoate follows a concerted E2 mechanism. The transition state favors anti-periplanar geometry, with the base abstracting a β-hydrogen as the bromide departs. Zaitsev’s rule dictates preferential formation of the more substituted (E)-isomer, though trace (Z)-contaminants may arise from steric hindrance.
Comparative Analysis of Synthetic Routes
| Route | Key Advantages | Limitations | Yield (%) | Isomer Content |
|---|---|---|---|---|
| A | Straightforward bromination steps | Low yields; polymerization side reactions | 24 | <5% |
| B | Scalable from renewable furan sources | Long reaction times; moderate yields | 60 | Negligible |
| C | High yields; minimal purification | Requires stringent anhydrous conditions | 85 | <2.5% |
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4-diethoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4-diethoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4,4-diethoxybut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ethoxy groups provide steric hindrance and electronic effects that influence its reactivity. The compound can form intermediates that participate in further chemical transformations, leading to the formation of desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Influence on Hydrogen Bonding and Crystallinity
Compared to esters with hydroxyl groups (e.g., methyl salicylate), Methyl 4,4-diethoxybut-2-enoate lacks strong hydrogen-bond donors, which significantly impacts its crystal packing and solubility. Hydrogen bonding in molecular crystals is critical for stabilizing structures, as noted in studies on graph set analysis . For instance, methyl salicylate forms intramolecular hydrogen bonds between its hydroxyl and carbonyl groups, enhancing its crystalline order and melting point (reported as −8°C in Table 3 of ). In contrast, the ethoxy groups in this compound act as weak hydrogen-bond acceptors, likely resulting in less ordered crystalline phases and lower melting points. This difference underscores the role of substituents in modulating intermolecular interactions.
Volatility and Vapor Pressure
Volatility is a key property for esters used in atmospheric or synthetic applications. Methyl salicylate, a volatile organic compound (VOC), has a vapor pressure of 0.07 hPa at 25°C (Table 3, ). This compound, with bulkier ethoxy groups, is expected to exhibit lower volatility due to increased molecular weight and reduced polarity. This trend aligns with general observations for methyl esters, where branching and ether substituents decrease vapor pressure .
Solubility and Polarity
The diethoxy groups in this compound introduce lipophilic character, likely reducing its solubility in polar solvents compared to esters with polar substituents. For example, methyl salicylate is miscible with alcohols and ethers due to its hydroxyl group , whereas this compound may prefer nonpolar solvents like hexane or ethyl acetate. This property is critical in extraction processes or reaction media selection.
Data Table: Hypothetical Properties Based on Structural Analogues
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 4,4-diethoxybut-2-enoate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via esterification of 4,4-diethoxybut-2-enoic acid with methanol under acid catalysis. Key parameters include temperature control (60–80°C) and the use of anhydrous conditions to minimize hydrolysis of the diethoxy group. Monitoring reaction progress via thin-layer chromatography (TLC) or <sup>1</sup>H NMR for the disappearance of the carboxylic acid proton (δ ~12 ppm) ensures completion. For reproducibility, ensure stoichiometric excess of methanol and use molecular sieves to absorb water .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the ester moiety (δ ~3.7 ppm for methoxy protons) and diethoxy group (δ ~1.2–1.4 ppm for ethyl CH3). IR spectroscopy identifies carbonyl stretches (~1720 cm<sup>−1</sup>) and ether C-O bonds (~1100 cm<sup>−1</sup>).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement resolves stereochemistry and bond lengths. ORTEP-3 graphical interfaces aid in visualizing molecular geometry and hydrogen-bonding networks .
Q. How does the diethoxy functional group influence the compound’s reactivity in organic synthesis?
- Methodological Answer : The diethoxy group acts as a protecting group for carbonyl functionalities, stabilizing intermediates in multi-step syntheses (e.g., Diels-Alder reactions). Its electron-donating effects can modulate the electrophilicity of the α,β-unsaturated ester, affecting regioselectivity in nucleophilic additions. Comparative studies with non-protected analogs (e.g., methyl acrylate) highlight reduced hydrolysis rates in acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s molecular geometry?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in computational models. Validate density functional theory (DFT) results against SC-XRD data (e.g., bond angles and torsional parameters). Use SHELXL refinement to account for thermal motion and disorder in crystal structures. Cross-check with gas-phase electron diffraction if crystalline samples are unavailable .
Q. What strategies optimize the enantioselective synthesis of this compound for chiral pool applications?
- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the esterification step. Monitor enantiomeric excess (ee) via chiral HPLC or <sup>19</sup>F NMR with chiral derivatizing agents. Kinetic resolution techniques, such as lipase-mediated transesterification, can isolate desired enantiomers. Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize racemization .
Q. How do hydrogen-bonding interactions affect the crystal packing of this compound, and what implications does this have for material design?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) rings) between ester carbonyls and ethoxy protons. These interactions dictate crystal lattice stability and melting points. Modifying substituents (e.g., replacing ethoxy with bulkier groups) disrupts packing, enabling tunable thermal properties for polymer precursors .
Q. What computational tools are recommended for modeling this compound’s interactions in enzyme-binding studies?
- Methodological Answer : Molecular docking software (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (GROMACS) predicts binding affinities to target enzymes (e.g., esterases). Parameterize force fields using SC-XRD-derived geometries. Validate docking poses with mutagenesis data or isothermal titration calorimetry (ITC) to correlate computational and experimental ΔG values .
Q. How can researchers address discrepancies in degradation kinetics under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–13, monitoring degradation via HPLC-MS. Identify major degradation products (e.g., hydrolysis to 4,4-diethoxybut-2-enoic acid) and model reaction kinetics using Arrhenius plots. Adjust buffer systems to mimic physiological conditions for pharmaceutical applications. Statistical tools (e.g., ANOVA) assess significance of pH-dependent rate variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
